molecular formula C17H18N2O3 B11024657 N-benzyl-3-nitro-N-(propan-2-yl)benzamide

N-benzyl-3-nitro-N-(propan-2-yl)benzamide

Cat. No.: B11024657
M. Wt: 298.34 g/mol
InChI Key: FPLHOVDTCRZXMH-UHFFFAOYSA-N
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Description

N-Benzyl-N-isopropyl-3-nitrobenzamide is a chemical compound with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol It is a benzamide derivative characterized by the presence of a benzyl group, an isopropyl group, and a nitro group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-N-isopropyl-3-nitrobenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This green and rapid method offers high yields and is eco-friendly. The reaction typically occurs at elevated temperatures and may require specific catalysts to facilitate the process.

Industrial Production Methods

In industrial settings, the production of N-Benzyl-N-isopropyl-3-nitrobenzamide may involve large-scale condensation reactions using optimized reaction conditions to ensure high efficiency and yield. The use of advanced catalytic systems and continuous flow reactors can enhance the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-isopropyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl and isopropyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of N-Benzyl-N-isopropyl-3-aminobenzamide.

    Reduction: Formation of N-Benzyl-N-isopropyl-3-aminobenzamide.

    Substitution: Formation of halogenated derivatives of N-Benzyl-N-isopropyl-3-nitrobenzamide.

Scientific Research Applications

N-Benzyl-N-isopropyl-3-nitrobenzamide has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N-isopropyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and isopropyl groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-3-nitrobenzamide
  • N-Isopropyl-3-nitrobenzamide
  • N-Benzyl-N-methyl-3-nitrobenzamide

Comparison

N-Benzyl-N-isopropyl-3-nitrobenzamide is unique due to the presence of both benzyl and isopropyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-benzyl-3-nitro-N-propan-2-ylbenzamide

InChI

InChI=1S/C17H18N2O3/c1-13(2)18(12-14-7-4-3-5-8-14)17(20)15-9-6-10-16(11-15)19(21)22/h3-11,13H,12H2,1-2H3

InChI Key

FPLHOVDTCRZXMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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